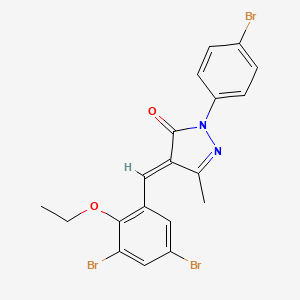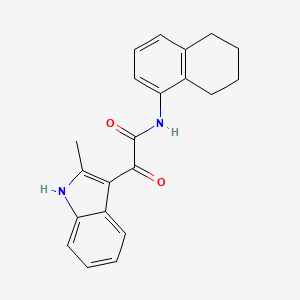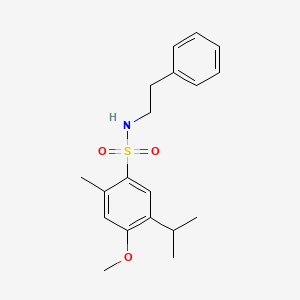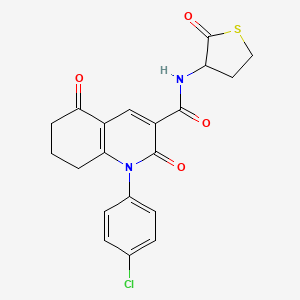![molecular formula C13H13IN4O2 B11071974 N-[4-(acetylamino)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11071974.png)
N-[4-(acetylamino)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETAMIDOPHENYL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOPHENYL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves a multi-step process:
Formation of 4-IODO-1H-PYRAZOL-1-YL: This step involves the iodination of pyrazole using iodine and an oxidizing agent such as hydrogen peroxide.
Acetylation of 4-AMINOPHENOL: 4-aminophenol is acetylated using acetic anhydride to form 4-acetamidophenol.
Coupling Reaction: The final step involves coupling the 4-acetamidophenol with the 4-iodo-1H-pyrazol-1-yl group using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamidophenyl group.
Reduction: Reduction reactions can target the iodopyrazolyl group, potentially leading to deiodination.
Substitution: The iodopyrazolyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of deiodinated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: Utilized in studies to understand its interaction with biological macromolecules.
Industrial Applications: Possible use in the synthesis of advanced materials or as a precursor in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidophenyl group may facilitate binding to active sites, while the iodopyrazolyl group could enhance the compound’s affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-ACETAMIDOPHENYL)-2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETAMIDE
- N-(4-ACETAMIDOPHENYL)-2-(4-BROMO-1H-PYRAZOL-1-YL)ACETAMIDE
- N-(4-ACETAMIDOPHENYL)-2-(4-FLUORO-1H-PYRAZOL-1-YL)ACETAMIDE
Comparison:
- Uniqueness : The presence of the iodine atom in N-(4-ACETAMIDOPHENYL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE distinguishes it from its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interaction with biological targets.
- Reactivity : The iodopyrazolyl group may exhibit different reactivity patterns compared to its halogenated counterparts, affecting the compound’s overall chemical behavior and potential applications.
Properties
Molecular Formula |
C13H13IN4O2 |
|---|---|
Molecular Weight |
384.17 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H13IN4O2/c1-9(19)16-11-2-4-12(5-3-11)17-13(20)8-18-7-10(14)6-15-18/h2-7H,8H2,1H3,(H,16,19)(H,17,20) |
InChI Key |
PRCFAZNOKCLMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11071891.png)
![1-benzyl-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11071892.png)

![2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B11071908.png)
![4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid](/img/structure/B11071916.png)



![Pyridine, 3-chloro-2-[2-[[(3-methoxybenzoyl)amino]carbonyl]hydrazino]-5-(trifluoromethyl)-](/img/structure/B11071957.png)

![N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)thiophene-2-carboxamide](/img/structure/B11071981.png)
![2-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-6-fluoroquinoline-4-carboxylic acid](/img/structure/B11071985.png)


